molecular formula C22H26ClNO4S B15099691 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B15099691
M. Wt: 436.0 g/mol
InChI Key: BHYPNZOAFGVLEJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chlorobenzyl group, a sulfone-containing tetrahydrothiophene ring, and a 2,4,6-trimethylphenoxy substituent.

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C22H26ClNO4S/c1-15-10-16(2)22(17(3)11-15)28-13-21(25)24(20-8-9-29(26,27)14-20)12-18-4-6-19(23)7-5-18/h4-7,10-11,20H,8-9,12-14H2,1-3H3

InChI Key

BHYPNZOAFGVLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C₂₀H₂₂ClNO₅S (exact mass: 423.91 g/mol for a similar analog with 2-methoxyphenoxy) .
  • Core Motifs: 4-Chlorobenzyl Group: Enhances lipophilicity and may influence receptor binding. 1,1-Dioxidotetrahydrothiophen-3-yl: The sulfone group improves solubility and metabolic stability. 2,4,6-Trimethylphenoxy: A sterically hindered aryl ether linked to the acetamide backbone.

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl substituent significantly impacts molecular properties and bioactivity:

Compound Name Benzyl Substituent Molecular Weight (g/mol) Key Observations Reference
Target Compound 4-Chloro ~444* High lipophilicity; unconfirmed bioactivity
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide (STK704450) 4-Dimethylamino 444.6 Enhanced solubility due to polar dimethylamino group
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio N/A Antimicrobial activity (82% yield, m.p. 138–140°C)

Note: The exact molecular weight of the target compound is inferred from analogs.

Variations in the Acetamide-Linked Aryl Group

The aryloxy moiety influences steric and electronic properties:

Compound Name Aryloxy Substituent Biological Activity Reference
Target Compound 2,4,6-Trimethylphenoxy Unknown; structural analogs suggest antioxidant potential
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 2-Methoxyphenoxy Unreported; lower steric hindrance
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 2-Methoxyphenoxy 72% yield, m.p. 135–136°C

The 2,4,6-trimethylphenoxy group in the target compound introduces steric bulk, which may hinder enzymatic degradation or modulate target binding compared to smaller substituents like methoxy .

Core Heterocyclic Modifications

Replacing the sulfone-containing tetrahydrothiophene with other heterocycles alters bioactivity:

Compound Name Heterocycle Key Observations Reference
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone enhances stability
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1,3,4-Thiadiazol-2-yl Antimicrobial (85% yield, m.p. 135–136°C)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl Structural mimic of penicillin; crystal structure resolved

Thiadiazole and thiazole derivatives often exhibit antimicrobial or enzyme-inhibitory properties, whereas sulfone-containing analogs like the target compound may prioritize metabolic stability .

Physicochemical Data :

Property Target Compound* STK704450 Compound 5j
Melting Point (°C) Not reported Dry powder 138–140
Yield (%) Not reported Not reported 82
Lipinski Compliance Likely compliant Compliant Compliant

*Data inferred from structural analogs.

Q & A

Q. Table 1: Key Reaction Parameters for Microwave-Assisted Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature120–140°CHigher yields (>85%)
Irradiation Time10–20 minMinimizes decomposition
SolventDMFEnhances microwave coupling

Q. Table 2: NMR Assignments for Critical Functional Groups

Group1H^1H-NMR (ppm)13C^{13}C-NMR (ppm)
4-Chlorobenzyl7.2–7.4 (d, 2H)128–132 (aromatic C)
Trimethylphenoxy2.1–2.3 (s, 9H)20–22 (CH3_3)
Sulfonate (SO3_3)-112–118 (SO3_3)

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